molecular formula C22H28O8S2 B3040038 2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane CAS No. 150196-32-0

2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane

Cat. No.: B3040038
CAS No.: 150196-32-0
M. Wt: 484.6 g/mol
InChI Key: JZVMGCAMVLHQHH-UHFFFAOYSA-N
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Description

The compound 2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane is a structurally complex molecule featuring a central oxane (tetrahydropyran) ring substituted at the 2-position with a propan-2-yl group bearing two 4-methylbenzenesulfonyl (tosyl) groups. This structure suggests applications in synthetic intermediates or prodrugs, where sulfonate esters are often used as protecting groups or to enhance bioavailability.

Properties

IUPAC Name

[3-(4-methylphenyl)sulfonyloxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8S2/c1-17-6-10-20(11-7-17)31(23,24)28-15-19(30-22-5-3-4-14-27-22)16-29-32(25,26)21-12-8-18(2)9-13-21/h6-13,19,22H,3-5,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVMGCAMVLHQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)OC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dihydroxypropane with 4-methylbenzenesulfonyl chloride in the presence of a base to form the intermediate 1,3-bis[(4-methylbenzenesulfonyl)oxy]propane. This intermediate is then reacted with oxane under specific conditions to yield the final product .

Chemical Reactions Analysis

2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

3,4,5-Trihydroxy-6-({2-hydroxy-3-[4-hydroxy-3-(4-hydroxy-3-methylbut-2-en-1-yl)phenyl]propanoyl}oxy)oxane-2-carboxylic acid () Key Differences:

  • The oxane ring in this compound is substituted with a carboxylic acid group and a propanoyloxy chain containing hydroxyl and phenolic moieties.
  • Enhanced hydrophilicity due to multiple hydroxyl and carboxylic acid groups, contrasting with the lipophilic tosyl groups in the target compound.
    • Functional Implications :

2-(Hydroxymethyl)-6-{[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]oxy}oxane-3,4,5-triol ()

  • Key Differences :

  • Lacks sulfonate esters, reducing electrophilicity compared to the target compound.
    • Functional Implications :
  • The cyclohexenyl group may confer rigidity, influencing binding to hydrophobic pockets in proteins. The absence of sulfonates limits its utility in reactions requiring leaving-group activation, a role emphasized in the target compound’s structure .

Contrast with Target Compound:

  • Oxymatrine’s fused quinolizidine ring system enables distinct mechanisms (e.g., cytochrome P-450 induction, tumor suppression) compared to the sulfonate-based reactivity of the target compound.
  • The target compound’s lack of nitrogen atoms and aromatic systems precludes direct comparison in biological pathways, though its sulfonate groups may enable prodrug activation or cytotoxicity via alkylation .

Comparative Data Table

Property Target Compound 3,4,5-Trihydroxy-6-...oxane-2-carboxylic acid 2-(Hydroxymethyl)-6-...oxane-triol Oxymatrine
Core Structure Oxane with tosyl-propan-2-yloxy Oxane with propanoyloxy-carboxylic acid Oxane with cyclohexenyl-propan-2-yloxy Quinolizidine alkaloid
Key Functional Groups Tosyl (sulfonate esters) Hydroxyl, carboxylic acid Hydroxyl, cyclohexenyl Amine, ether
Solubility Likely low (lipophilic sulfonates) High (polar groups) Moderate (mixed polarity) Moderate (water-soluble)
Reactivity Electrophilic (sulfonate leaving groups) Nucleophilic (carboxylic acid) Sterically hindered Basic (amine), redox-active
Biological Activity Undocumented (potential prodrug intermediate) Antioxidant or enzyme inhibitor Unclear Hepatoprotective, antitumor

Research Findings and Mechanistic Insights

  • Sulfonate Esters vs. Hydroxyl/Carboxylic Groups :
    The target compound’s tosyl groups enhance stability under acidic conditions compared to hydroxylated analogues, which may undergo hydrolysis or oxidation. This property is critical for prodrug design, as seen in sulfonate-based anticancer agents .
  • Lack of Direct Pharmacological Data : Unlike oxymatrine, which demonstrates cytochrome P-450 induction and tumor suppression (e.g., reduced ALT/γ-GT in肝癌 models), the target compound’s biological profile remains uncharacterized. Its structural features suggest utility in synthetic chemistry rather than direct therapeutic applications .

Biological Activity

2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane is a complex organic compound notable for its unique structure, which features multiple sulfonate groups attached to a central oxane ring. This compound has garnered attention in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Synthesis

The synthesis of this compound involves several multi-step organic reactions. A common method includes the reaction of 1,3-dihydroxypropane with 4-methylbenzenesulfonyl chloride in the presence of a base to form an intermediate. This intermediate is subsequently reacted with oxane under controlled conditions to yield the final product. The compound's molecular formula is C19H26O7S2, and it has a molecular weight of 446.55 g/mol.

Reaction Pathways

The compound undergoes various chemical transformations:

  • Substitution Reactions : The sulfonate groups can be substituted with different nucleophiles.
  • Oxidation and Reduction : The compound can participate in redox reactions depending on the reagents used.
  • Hydrolysis : Under acidic or basic conditions, hydrolysis can occur, leading to the formation of corresponding alcohols and sulfonic acids.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonate groups facilitate strong interactions with various enzymes and proteins, potentially inhibiting their activity. This inhibition can affect multiple biochemical pathways, making the compound a valuable tool in biological research.

Comparative Biological Activity Table

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
Compound 4d4.47A2780Tubulin inhibition
Compound 5g52.8MCF-7Cell cycle arrest
2-({1,3-Bis...TBDTBDTBD

Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural analogs.

Applications in Scientific Research

The unique structure of this compound makes it useful in various scientific applications:

  • Organic Synthesis : As an intermediate in synthesizing complex organic molecules.
  • Materials Science : Its properties can aid in developing new materials with specific functionalities.
  • Biological Studies : Investigating enzyme mechanisms and potential inhibitory effects on biological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane
Reactant of Route 2
2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane

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